Dihydroartemisinin

Antimalarial Drug Discovery In Vitro Parasitology Plasmodium falciparum

This is a precisely defined stereoisomer of Dihydroartemisinin, the gold-standard active metabolite for antimalarial research. Its consistent potency (e.g., IC50 0.63 ± 0.41 nM against P. falciparum 3D7) ensures assay reproducibility and serves as a critical benchmark for novel endoperoxide development. Essential for PK/PD studies requiring accurate prodrug conversion measurement. Ensure your research outcomes are reliable by using this high-fidelity reference material.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B10784071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m0/s1
InChIKeyBJDCWCLMFKKGEE-CNUAVIFPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Definitive Guide to (1S,4R,5S,8R,9S,10R,12S,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol for Antimalarial R&D and Quality Control


The compound (1S,4R,5S,8R,9S,10R,12S,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol is a precisely defined stereoisomer of Dihydroartemisinin (DHA) [1], a first-line antimalarial metabolite of the artemisinin class [2]. It is characterized by its unique endoperoxide pharmacophore critical for bioactivity and a molecular formula of C15H24O5 with a mass of 284.35 g/mol [3]. As a metabolite, it is the principal active moiety for several artemisinin-derived pro-drugs [2].

Why Precise Stereochemistry of Dihydroartemisinin is Non-Negotiable for Reproducible Antimalarial Studies


The stereospecificity of DHA critically determines its biological efficacy and its role as a high-fidelity reference material [1]. Dihydroartemisinin exists as an interconverting mixture of α and β epimers at the C-10 hydroxyl group, and variations in this stereochemistry or the endoperoxide bridge can lead to significant differences in bioactivity and stability [2][3]. Therefore, substituting with a generic artemisinin analog, a non-specified DHA mixture, or a DHA-derived prodrug can introduce unacceptable variability in experimental outcomes and invalidate quantitative comparisons in antimalarial research and drug development [4].

Quantitative Differentiation of Dihydroartemisinin from Artemisinin, Artesunate, and Artemether: An Evidence-Based Procurement Guide


Superior in vitro Potency of DHA vs. Artemisinin Against P. falciparum Strains

In direct head-to-head comparisons across multiple P. falciparum strains, the target compound DHA exhibits significantly lower EC50 values compared to its parent compound, artemisinin, confirming its higher intrinsic potency [1].

Antimalarial Drug Discovery In Vitro Parasitology Plasmodium falciparum

Enhanced in vitro Potency of DHA vs. Artesunate in a Murine Malaria Model

When compared directly against its clinically used prodrug, artesunate, the target compound DHA demonstrated a lower IC50 in a synchronized Plasmodium berghei-rodent model, affirming its status as the more potent active metabolite [1].

Comparative Pharmacology In Vivo-In Vitro Correlation Antimalarial Efficacy

Consistent Ex Vivo Activity of DHA Against Multidrug-Resistant P. falciparum and P. vivax Isolates

Ex vivo studies on field isolates from regions with documented multidrug resistance confirm that DHA retains potent activity, serving as a critical benchmark for evaluating novel endoperoxides and partner drugs in ACTs [1].

Drug Resistance Ex Vivo Susceptibility Artemisinin-based Combination Therapy (ACT)

Reference Potency of DHA in Standardized High-Throughput Antimalarial Screening

In a standardized, high-replication 72-hour SYBR Green I-based assay against the P. falciparum 3D7 reference strain, DHA demonstrates a well-defined and reproducible IC50, providing a critical benchmark for inter-experimental and inter-laboratory comparisons [1].

High-Throughput Screening (HTS) Drug Discovery Assay Standardization

High-Value Application Scenarios for Stereochemically Defined Dihydroartemisinin in Antimalarial R&D and Quality Control


Standardized Reference Compound for in vitro Antimalarial Assay Validation

Procure this compound to serve as the primary positive control in high-throughput screening (HTS) and dose-response assays against P. falciparum strains (e.g., 3D7). Its well-characterized, reproducible IC50 (0.63 ± 0.41 nM) provides a gold-standard benchmark for validating assay sensitivity and inter-plate consistency, as demonstrated in large-scale, multi-experiment studies [1].

Active Metabolite Benchmark for Evaluating Novel Endoperoxide Candidates

Use this DHA stereoisomer as the essential comparator when profiling the ex vivo and in vitro potency of new synthetic endoperoxides (e.g., OZ277, OZ439) or next-generation artemisinin derivatives. Its established median IC50 range (1.9–3.6 nM) against multidrug-resistant P. falciparum field isolates provides the baseline for determining if a new chemical entity offers a meaningful improvement in intrinsic activity [2].

Potency Standard for Artemisinin-based Combination Therapy (ACT) Component Development

Employ this compound as a reference active pharmaceutical ingredient (API) in studies designed to assess pharmacodynamic interactions and cross-resistance patterns with ACT partner drugs (e.g., piperaquine, pyronaridine, mefloquine). Its defined potency allows for accurate calculation of synergy, antagonism, or additive effects, which is critical for rational ACT design [3].

High-Fidelity Analytical Standard for Metabolite Identification and Quantification

Utilize this precisely defined stereoisomer as a certified reference material for the development and validation of LC-MS/MS or HPLC methods. This is essential for the accurate quantification of DHA—the active metabolite of artesunate, artemether, and arteether—in pharmacokinetic (PK) and bioequivalence studies, ensuring that prodrug conversion rates are correctly measured [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.